molecular formula C19H15ClN4OS B2602596 (2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477287-48-2

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2602596
CAS No.: 477287-48-2
M. Wt: 382.87
InChI Key: GQQFWQRZFSXDBQ-LFVJCYFKSA-N
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Description

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a carboximidoyl cyanide group, and substituted aniline and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 5-chloro-2-methoxyanilino and 4-methylphenyl groups through nucleophilic substitution reactions.

    Carboximidoyl Cyanide Formation: This step involves the reaction of the thiazole derivative with cyanogen bromide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl chloride
  • (2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl bromide

Uniqueness

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-3-5-13(6-4-12)17-11-26-19(22-17)16(10-21)24-23-15-9-14(20)7-8-18(15)25-2/h3-9,11,23H,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQFWQRZFSXDBQ-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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